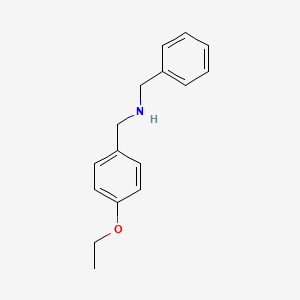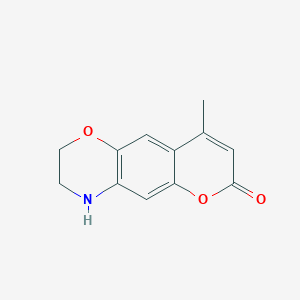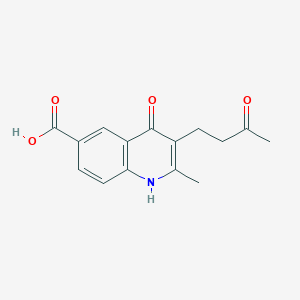
5-(Phenylsulfanyl)-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Phenylsulfanyl)-2-furaldehyde is a compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a phenylsulfanyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of furan derivatives, including those substituted at the 5-position, can be achieved through various synthetic routes. One such method involves the Pd-catalyzed cross-coupling reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, as well as the use of a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which is prepared by the direct insertion of highly active zinc . Another approach for synthesizing highly substituted furans starts from alkenyl aryl ketones and dichloromethyl phenyl sulfoxide, leading to 2-aryl-5-(phenylsulfanyl)furans .
Molecular Structure Analysis
The molecular structure of furan derivatives, including 5-(phenylsulfanyl)-2-furaldehyde, can be characterized using various spectroscopic techniques such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, the phenylsulfanyl group in 2-aryl-5-(phenylsulfanyl)furans can be converted to other functional groups, which allows for further functionalization of the furan ring . Additionally, the sulfanyl radical can promote C4'-C5' bond scission in certain nucleoside derivatives, leading to the formation of lactones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(phenylsulfanyl)-2-furaldehyde would include its melting point, boiling point, solubility, and stability. These properties are influenced by the presence of the phenylsulfanyl group and the furan ring. The compound's reactivity can be studied through its participation in various chemical reactions, such as the Diels-Alder reaction, which is a common transformation for furan derivatives . Additionally, the compound's electrophilic and nucleophilic centers can be identified, which are important for understanding its reactivity in organic synthesis .
Scientific Research Applications
Spectroscopic and Theoretical Investigations
- Electronic Structure and Properties : The electronic structure, vibrational properties, and other molecular characteristics of 5-hydroxymethyl-2-furaldehyde were detailed through spectroscopic techniques and high-level quantum chemical calculations, offering insights into its biologically relevant features (Rajkumar et al., 2020).
Catalytic Applications
- Palladium-Catalyzed Arylation : A method for the regioselective palladium-catalyzed arylation of 2-furaldehyde was described, enabling the synthesis of pi-diverse 5-aryl-2-formylfuran derivatives under mild conditions (Mcclure et al., 2001).
- Heterogeneous Catalysis : Research on the heterogeneous catalysis of carbohydrates for furfural and hydroxymethylfurfural production highlighted the benefits of eliminating homogeneous mineral acids for greener, more sustainable processes (Karinen et al., 2011).
Photocatalytic Oxidation
- Selective Oxidation of HMF : Studies on the selective oxidation of HMF to furandicarbaldehyde in water using TiO2 nanoparticles provided insights into photocatalytic applications relevant to sustainable chemistry (Yurdakal et al., 2013).
Thermodynamic Properties
- Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives were determined, contributing to the theoretical understanding and practical applications of these compounds in synthesis and optimization processes (Dibrivnyi et al., 2019).
properties
IUPAC Name |
5-phenylsulfanylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQAWPFBGKQMAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355445 |
Source


|
| Record name | 5-(phenylsulfanyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfanyl)-2-furaldehyde | |
CAS RN |
39689-03-7 |
Source


|
| Record name | 5-(phenylsulfanyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

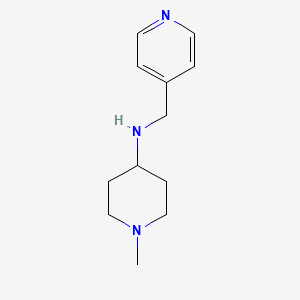
![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)
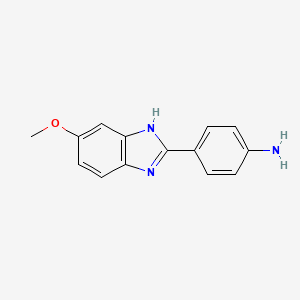
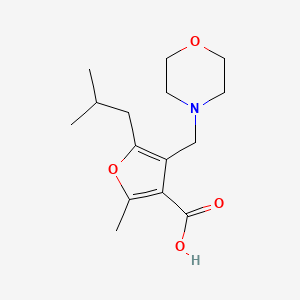
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
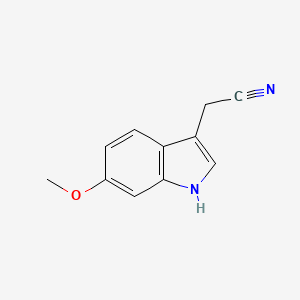
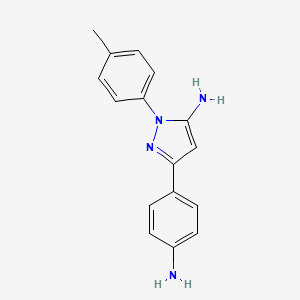
![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)

